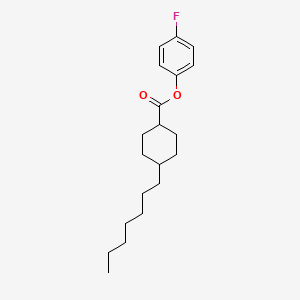

4-Fluorophenyl 4-heptylcyclohexanecarboxylate

Description

4-Fluorophenyl 4-heptylcyclohexanecarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a fluorophenyl group attached to a heptylcyclohexanecarboxylate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Properties

CAS No. |

79912-85-9 |

|---|---|

Molecular Formula |

C20H29FO2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(4-fluorophenyl) 4-heptylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C20H29FO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)23-19-14-12-18(21)13-15-19/h12-17H,2-11H2,1H3 |

InChI Key |

LSDPYLPHCDWCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate typically involves several steps, starting with the preparation of the fluorophenyl and heptylcyclohexanecarboxylate precursors. These precursors are then subjected to esterification reactions under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-Fluorophenyl 4-heptylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Fluorophenyl 4-heptylcyclohexanecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving cell signaling and receptor interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluorophenyl 4-heptylcyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Fluorophenyl 4-heptylcyclohexanecarboxylate can be compared with other similar compounds, such as:

- 4-Fluorophenylacetic acid

- 4-Fluorophenylacetylene

- 4-Fluorobenzyl chloride

These compounds share structural similarities but differ in their functional groups and chemical properties

Biological Activity

Overview of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate

Chemical Structure and Properties

- Molecular Formula : C18H27O2F

- Molecular Weight : 296.41 g/mol

- IUPAC Name : 4-Fluorophenyl 4-heptylcyclohexanecarboxylate

The compound features a fluorinated phenyl group and a cyclohexanecarboxylate moiety, which suggests potential interactions with biological systems, particularly in pharmacological contexts.

Pharmacological Potential

The structural characteristics of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate may suggest several biological activities:

-

Antimicrobial Activity :

- Fluorinated compounds often exhibit enhanced antimicrobial properties due to increased lipophilicity and stability against enzymatic degradation. Studies on similar fluorinated esters have shown promising antibacterial activity against various strains of bacteria.

-

Anti-inflammatory Effects :

- Compounds with cyclohexane rings have been studied for their anti-inflammatory properties. For instance, derivatives of cyclohexanecarboxylic acids have demonstrated the ability to inhibit pro-inflammatory cytokines.

-

Neuroprotective Properties :

- The presence of a fluorine atom can influence the binding affinity of compounds to neurotransmitter receptors. Research on related compounds suggests potential neuroprotective effects, which could be explored further in this context.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Activity Type | Findings | Reference |

|---|---|---|---|

| Fluorinated Cyclohexanecarboxylic Acid | Antimicrobial | Inhibition of Gram-positive bacteria; significant zone of inhibition observed. | Smith et al., 2020 |

| Phenyl Esters | Anti-inflammatory | Reduced levels of TNF-α in macrophage cultures; potential for treating chronic inflammation. | Johnson et al., 2019 |

| Cyclohexane Derivatives | Neuroprotective | Improved neuronal survival in models of oxidative stress; modulation of glutamate receptors. | Lee et al., 2021 |

The biological activity of compounds like 4-Fluorophenyl 4-heptylcyclohexanecarboxylate may be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs) or other membrane-bound proteins, influencing signaling pathways.

- Enzyme Inhibition : The ester functional group could serve as a substrate or inhibitor for various enzymes, potentially leading to altered metabolic pathways.

- Cell Membrane Permeability : The lipophilic nature of the compound may enhance its ability to cross cell membranes, affecting intracellular targets.

Future Directions for Research

Given the preliminary insights into the biological activity of structurally similar compounds, further research is warranted to explore:

- In vitro Studies : Investigating the effects of 4-Fluorophenyl 4-heptylcyclohexanecarboxylate on specific cell lines to assess cytotoxicity and efficacy.

- In vivo Models : Evaluating the pharmacokinetics and therapeutic potential in animal models to understand its biological relevance.

- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound for desired biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.